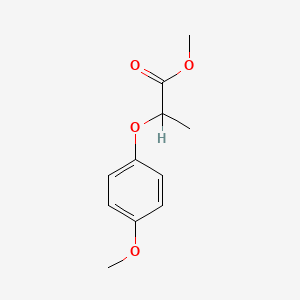

Methyl 2-(4-methoxyphenoxy)propanoate

Description

Contextualization within 2-Phenoxypropanoic Acid Derivatives Research

The study of Methyl 2-(4-methoxyphenoxy)propanoate is best understood within the broader context of 2-phenoxypropanoic acid derivatives. This class of compounds, characterized by a propanoic acid moiety linked to a phenyl group via an ether bond, has been a subject of scientific interest for various applications. sigmaaldrich.comiarc.fr Historically, certain derivatives of 2-phenoxypropionic acid have been investigated for their potential as herbicides. sigmaaldrich.com

In more contemporary research, the scaffold of 2-phenylpropionic acid and its phenoxy analogues has been explored for therapeutic purposes. For instance, researchers have synthesized and evaluated novel 2-phenylpropionic acid derivatives as dual cyclooxygenase (COX) inhibitory and antibacterial agents. researchgate.net This highlights the versatility of the phenoxypropanoic acid skeleton in medicinal chemistry, serving as a template for developing molecules with specific biological activities. The research into these varied applications provides a rich background for understanding the specific role and importance of individual derivatives like this compound.

Significance as a Research Intermediate and Probe Molecule in Organic Synthesis

The primary significance of this compound in the laboratory setting is its role as a key research intermediate. In organic synthesis, ester groups like the methyl ester in this compound are often used as protecting groups for carboxylic acids or as precursors that can be readily converted to the corresponding acid through hydrolysis.

This utility is explicitly demonstrated in the synthesis of 2-(4-methoxyphenoxy)propanoic acid, also known as Lactisole. Research protocols describe the synthesis of the methyl ester, which is then subjected to hydrolysis using a base like potassium carbonate (K₂CO₃) to yield the final carboxylic acid product. nih.gov Various synthetic strategies have been developed to produce phenoxypropanoic acids, and these often involve the creation of an ester intermediate. For example, one method involves the reaction of a potassium salt of a phenol (B47542) (like 4-hydroxyacetophenone) with a methyl 2-bromopropanoate (B1255678) to form the methyl ester intermediate. prepchem.com Similarly, industrial synthesis methods for the parent acid have been developed using phase-transfer catalysis, a process that can involve ester intermediates. google.com The chirality of the molecule is also a key aspect of synthesis, with methods being developed to produce specific enantiomers, as the biological activity often resides in only one form. google.comgoogleapis.com

As a precursor to the biologically active Lactisole, this compound can be considered an indirect probe molecule. By synthesizing and utilizing this ester, researchers can produce the active compound needed to probe the function of biological targets, such as taste receptors.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 69033-92-7 |

| Appearance | Data not widely available; expected to be a liquid or low-melting solid |

Relationship to 2-(4-Methoxyphenoxy)propanoic Acid (Lactisole) in Receptor Studies

The most significant area of research connected to this compound is its direct chemical relationship to 2-(4-methoxyphenoxy)propanoic acid (its sodium salt is known as Lactisole). wikipedia.org Lactisole is a well-documented inhibitor of the human sweet taste receptor, a heterodimeric G-protein-coupled receptor composed of T1R2 and T1R3 subunits. nih.govresearchgate.netresearchgate.net It functions as a negative allosteric modulator, binding to the transmembrane domain of the T1R3 subunit to inhibit the perception of sweetness from both natural sugars and artificial sweeteners. nih.govresearchgate.netchemicalbook.com

This compound serves as the immediate precursor to this important molecule in research settings. nih.gov Scientists synthesize the methyl ester and then hydrolyze it to produce Lactisole for use in receptor binding assays and functional studies. nih.gov This parent acid, Lactisole, has been shown to be a selective competitive inhibitor of sweet taste. researchgate.net Interestingly, research has demonstrated that the inhibitory activity is stereospecific, with the (S)-enantiomer being the active form, while the (R)-enantiomer is inert. wikipedia.orgchemicalbook.com This specificity underscores the importance of asymmetric synthesis methods, where the methyl ester of a specific chirality is often a key intermediate. google.com

The study of Lactisole and its derivatives has provided crucial insights into the structural basis of sweet taste modulation. For example, comparing the inhibitory potency of Lactisole with similar 2-phenoxypropionic acid derivatives, such as 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), helps to elucidate the specific molecular interactions that govern the inhibition of the T1R3 receptor. nih.govresearchgate.net

Table 2: Comparison of this compound and 2-(4-Methoxyphenoxy)propanoic Acid

| Feature | This compound | 2-(4-Methoxyphenoxy)propanoic Acid (Lactisole) |

|---|---|---|

| Chemical Class | Ester | Carboxylic Acid |

| Molecular Formula | C₁₁H₁₄O₄ | C₁₀H₁₂O₄ chemsrc.com |

| Molecular Weight | 210.23 g/mol | 196.20 g/mol chemsrc.com |

| Primary Role in Research | Synthetic Intermediate nih.gov | Active Sweet Taste Receptor Inhibitor nih.govresearchgate.net |

Historical and Contemporary Research Trajectories in Phenoxypropanoate Chemistry

The history of 2-(4-methoxyphenoxy)propanoic acid, the parent acid of the methyl ester, is rooted in natural product chemistry. It was discovered to be naturally present in roasted coffee beans, a finding that spurred further investigation into its properties. googleapis.comwikipedia.orgchemicalbook.com The concentration in coffee is low, making chemical synthesis the only viable method for producing the quantities needed for research and commercial use. google.com The (S)-enantiomer is the form that predominates in roasted coffee beans. googleapis.com

Historically, the broader class of phenoxyalkanoic acids gained prominence in the mid-20th century as selective herbicides, which represented a major trajectory in their chemical application.

The contemporary research trajectory for 2-(4-methoxyphenoxy)propanoic acid and its derivatives has shifted significantly towards food science and human sensory perception. The primary focus is on its role as a "sweetness inhibitor." wikipedia.orgchemicalbook.com Current research aims to understand the precise mechanism of action at the molecular level, involving detailed studies of its interaction with the T1R3 sweet taste receptor subunit. nih.govresearchgate.net This includes comparative studies with other phenoxypropionic acid derivatives to map the structure-activity relationship for sweet taste inhibition. nih.gov Furthermore, modern synthetic chemistry focuses on efficient and stereoselective methods to produce the optically pure (S)-isomer, which is the biologically active form, thereby enhancing the efficacy of its application as a taste modulator. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-9(13-2)5-7-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYSBGBIMUHEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988784 | |

| Record name | Methyl 2-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69033-92-7 | |

| Record name | Propanoic acid, 2-(4-methoxyphenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069033927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Asymmetric Synthesis Approaches to Methyl 2-(4-methoxyphenoxy)propanoate and its Enantiomers

The biological activity of 2-(4-methoxyphenoxy)propanoic acid and its esters is often dependent on the stereochemistry at the C-2 position. nih.govchemicalbook.com Consequently, significant research has focused on asymmetric synthesis to produce specific enantiomers, primarily the (S)-enantiomer, which is known to be the active isomer for certain applications like sweetness inhibition. chemicalbook.com

Stereoselective etherification, often a variation of the Williamson ether synthesis, is a primary method for constructing the core structure of this compound. This approach involves the reaction of a phenoxide with a chiral propionate (B1217596) derivative that contains a good leaving group.

A key strategy involves activating a chiral lactate (B86563) ester. For instance, D-lactic acid methyl ester can be reacted with a substituted benzenesulfonyl chloride (like p-toluenesulfonyl chloride) to form the corresponding R-substituted sulfonyl lactate. google.com This sulfonate is an excellent leaving group. Subsequent reaction with p-methoxyphenoxide, formed by treating 4-methoxyphenol (B1676288) with a base, proceeds via an SN2 mechanism. google.com This nucleophilic substitution reaction results in an inversion of configuration at the chiral center, yielding the desired (S)-2-(4-methoxyphenoxy)propanoate. google.com This method is effective for producing the ester with high optical purity. google.com

Table 1: Example of Stereoselective Etherification

| Reactant 1 | Reactant 2 | Key Reagent | Product | Stereochemical Outcome |

|---|

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a general strategy would involve the following steps:

Attachment: A propionyl group is attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form an amide. wikipedia.orgresearchgate.net

Diastereoselective Reaction: The α-proton of the propionyl group is removed by a strong, non-nucleophilic base to form a chiral enolate. This enolate can then react with an electrophile. To form the ether linkage, a reagent that can deliver a "4-methoxyphenoxy" group would be used. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face, thus creating a new stereocenter with a high degree of diastereoselectivity. wikipedia.org

Removal: The chiral auxiliary is cleaved from the product, typically through hydrolysis or alcoholysis, to yield the enantiomerically enriched 2-(4-methoxyphenoxy)propanoic acid or its methyl ester. wikipedia.org

This methodology provides excellent control over the absolute stereochemistry of the final product. researchgate.net

The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups, including esters and ethers, with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org This makes it exceptionally well-suited for the asymmetric synthesis of this compound from a chiral lactate ester.

The general process involves reacting 4-methoxyphenol with a chiral methyl lactate enantiomer (e.g., methyl (R)-lactate) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgwikimedia.org

The mechanism proceeds as follows:

Triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. wikipedia.org

This intermediate activates the alcohol (methyl lactate), converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). organic-chemistry.org

The 4-methoxyphenol is deprotonated, and the resulting phenoxide acts as the nucleophile. wikipedia.org

The phenoxide attacks the activated alcohol in an SN2 fashion, displacing the oxyphosphonium group and inverting the stereocenter. organic-chemistry.orgwikipedia.org

Using methyl (R)-lactate as the starting material thus yields methyl (S)-2-(4-methoxyphenoxy)propanoate. wikimedia.orgmdpi.com This reaction is known for its mild conditions and compatibility with a wide range of functional groups. nih.govorgsyn.org

Table 2: Reagents in the Mitsunobu Synthesis of this compound

| Role | Reagent Example |

|---|---|

| Nucleophile | 4-Methoxyphenol |

| Chiral Alcohol | Methyl (R)-lactate or Methyl (S)-lactate |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) |

Enantiospecific synthesis aims to convert a chiral starting material into a chiral product without losing optical purity. The stereochemistry of the starting material directly dictates the stereochemistry of the product. Several of the methods already discussed fall under this category.

Starting with commercially available and optically pure lactate esters, such as methyl (R)-(-)-lactate or methyl (S)-(+)-lactate, is a common and efficient strategy. google.com

Via SN2 Inversion: As detailed in section 2.1.1, converting the hydroxyl group of methyl (R)-lactate into a sulfonate leaving group and reacting it with 4-methoxyphenoxide leads to the (S)-product through a complete inversion of stereochemistry. google.com

Via Mitsunobu Reaction: As described in section 2.1.3, the Mitsunobu reaction on methyl (R)-lactate with 4-methoxyphenol also proceeds with inversion to give the (S)-ester. wikimedia.orgmdpi.com

These methods are highly effective because the chirality is sourced from a readily available and inexpensive chiral pool starting material, and the subsequent reactions proceed with well-defined stereochemical outcomes.

Development of Scalable Synthetic Processes for 2-(4-Methoxyphenoxy)propanoic Acid Esters

For industrial applications, synthetic routes must be scalable, cost-effective, and efficient. Phase transfer catalysis is a key technology employed to achieve these goals in the synthesis of 2-(4-methoxyphenoxy)propanoic acid and its subsequent esters.

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). mdpi.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), carries a reactant from one phase to the other where the reaction can occur. google.commdpi.com

While PTC is widely documented for the synthesis of the parent 2-(4-methoxyphenoxy)propanoic acid, the same principle can be applied to its esterification. google.comgoogle.com The esterification of the acid via PTC would involve the following steps:

The carboxylic acid is deprotonated by an inorganic base (e.g., sodium hydroxide (B78521) or potassium carbonate) in the aqueous phase, forming a carboxylate salt. mdpi.com

The phase transfer catalyst cation (Q⁺) pairs with the carboxylate anion (RCOO⁻) to form a lipophilic ion pair (Q⁺RCOO⁻). mdpi.com

This ion pair is extracted from the aqueous phase into the organic phase. mdpi.com

In the organic phase, the now-solubilized and highly reactive "naked" carboxylate anion reacts with an alkylating agent, such as methyl iodide or dimethyl sulfate, to form the methyl ester. ias.ac.in

The catalyst cation then returns to the aqueous phase to repeat the cycle.

This method avoids the need for anhydrous solvents and allows for the use of inexpensive inorganic bases, making the process more suitable for large-scale production. mdpi.comias.ac.in The use of PTC in the related synthesis of the parent acid from 4-methoxyphenol and 2-chloropropionic acid has been shown to increase reaction rates and yields, achieving product yields of over 90%. google.com

Table 3: Components of a PTC System for Esterification

| Component | Function | Example |

|---|---|---|

| Aqueous Phase | Contains the carboxylate salt | 2-(4-Methoxyphenoxy)propanoate sodium salt in water |

| Organic Phase | Contains the alkylating agent and dissolves the product | Methyl Iodide in Toluene |

| Phase Transfer Catalyst | Transfers the carboxylate anion to the organic phase | Tetrabutylammonium Bromide (TBAB) |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Preparative Synthesis

The efficient synthesis of this compound is crucial for its application in various research and industrial fields. Optimization of reaction conditions is key to maximizing product yield and ensuring high purity, which minimizes the need for extensive purification steps. The primary synthetic routes to this compound involve the Williamson ether synthesis, coupling an alkyl halide with an alkoxide, or the Mitsunobu reaction, which allows for the formation of an ether from an alcohol and a pronucleophile.

A multi-stage catalytic process has been shown to be effective in preparing high-purity 2-(4-hydroxyphenoxy)propionates, a closely related class of compounds. This methodology can be adapted for the synthesis of this compound. The process involves the esterification of 2-(4-methoxyphenoxy)propionic acid with an excess of methanol (B129727) in the presence of a distillable acid catalyst, such as hydrochloric acid or hydrogen chloride. The reaction is carried out in a series of at least two sequential stages at temperatures ranging from 20°C to 150°C and pressures from 0.05 to 5 bar. google.com

In the initial stage, unreacted methanol and water formed during the reaction are removed from the ester product under vacuum at temperatures between 30°C and 100°C. This, along with other volatile components including the acid catalyst, is distilled off. The resulting ester, without intermediate purification, is then subjected to at least one additional esterification stage. This multi-stage approach drives the equilibrium towards the product side, resulting in a final product with a purity greater than 99%, a water content of less than 0.1%, and minimal halide and other contaminants. google.com

Key parameters for optimization include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For instance, in a related Williamson ether synthesis for the sodium salt of the parent acid, p-methoxyphenol is reacted with methyl 2-chloropropionate in the presence of sodium hydroxide and a potassium iodide catalyst. The reaction temperature is maintained between 60°C and 90°C for 12 hours.

The following table outlines typical reaction conditions that can be optimized for the synthesis of this compound:

| Parameter | Condition | Effect on Yield and Purity |

| Reactants | p-methoxyphenol, methyl 2-halopropionate | Choice of leaving group on the propionate (e.g., Cl, Br, I) affects reaction rate. |

| Base | Sodium hydroxide, potassium carbonate | Strength and amount of base influence the deprotonation of the phenol (B47542). |

| Catalyst | Potassium iodide, phase-transfer catalysts | Catalysts can enhance the rate of nucleophilic substitution. |

| Solvent | Methanol, acetone, acetonitrile (B52724) | The polarity and boiling point of the solvent can affect reaction kinetics and solubility. |

| Temperature | 60-90°C | Higher temperatures generally increase the reaction rate but may lead to side products. |

| Reaction Time | 12 hours | Sufficient time is required for the reaction to go to completion. |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve both high yield and purity.

Synthesis of Structurally Modified this compound Derivatives

Introduction of Photophores for Biomolecular Interaction Studies

To investigate the interactions of this compound and its parent compound, lactisole, with biological targets such as sweet taste receptors, derivatives containing photophores have been synthesized. These fluorescently labeled analogs serve as molecular probes to elucidate binding mechanisms and structure-activity relationships. Benzophenone and azide (B81097) moieties are common photophores incorporated into the molecular structure.

The synthesis of these derivatives typically starts from a substituted phenol, which is then coupled with a methyl lactate derivative. For example, a benzophenone-based analog can be synthesized starting from 4-hydroxybenzophenone (B119663). The synthesis of methyl (S)-2-(4-benzoylphenoxy)propanoate is achieved via a Mitsunobu reaction. In this reaction, 4-hydroxybenzophenone is reacted with methyl D-(+)-lactate in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in a dry solvent like dichloromethane (B109758) (CH2Cl2). The reaction is initiated at 0°C and then allowed to proceed at room temperature overnight.

Similarly, an azide-containing derivative, which can be used in click chemistry for further labeling, is synthesized from a nitrophenol precursor. For instance, methyl (S)-2-(4-nitrophenoxy)propanoate is prepared by the Mitsunobu reaction of 4-nitrophenol (B140041) with methyl D-(+)-lactate. The resulting nitro compound is then reduced to an amine, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. The amino group can subsequently be converted to an azide.

The following table summarizes the synthesis of photophore-containing derivatives of the parent acid, from which the corresponding methyl esters can be obtained by esterification:

| Photophore | Starting Phenol | Key Reaction | Intermediate Product |

| Benzophenone | 4-hydroxybenzophenone | Mitsunobu Reaction | Methyl (S)-2-(4-benzoylphenoxy)propanoate |

| Azide | 4-nitrophenol | Mitsunobu Reaction, Reduction | Methyl (S)-2-(4-aminophenoxy)propanoate |

These photolabile and fluorescent derivatives are invaluable tools for studying the molecular interactions of this compound with its biological targets.

Synthesis of Halogenated and Other Substituted Phenoxy Analogs

To explore the structure-activity relationships of this compound, a range of analogs with halogen and other substituents on the phenoxy ring have been synthesized. These modifications can influence the electronic properties and steric bulk of the molecule, thereby affecting its biological activity.

The synthesis of these analogs generally follows the Williamson ether synthesis or similar nucleophilic substitution reactions. A substituted p-methoxyphenol is reacted with a methyl 2-halopropionate in the presence of a base. For example, to synthesize halogenated derivatives, the corresponding halogenated 4-methoxyphenol can be used as the starting material.

A study on the synthesis of halogenated derivatives of the parent 2-(4-methoxyphenoxy)propionic acid involved the introduction of fluorine, chlorine, or bromine at the 2- or 3-position of the benzene (B151609) ring. These halogenated propionic acids can then be esterified to yield the desired this compound analogs. The introduction of these halogens was found to have a significant effect on the sweetness-inhibiting properties of the parent compound, with fluorinated and chlorinated derivatives showing stronger inhibitory effects. This suggests that the size and electronegativity of the halogen substituent are key factors in modulating the biological activity.

The following table provides an overview of the types of substitutions made on the phenoxy ring and the general synthetic approach:

| Substituent | Position on Benzene Ring | General Synthetic Method | Precursor |

| Fluorine | 2- or 3- | Williamson Ether Synthesis | Fluoro-4-methoxyphenol |

| Chlorine | 2- or 3- | Williamson Ether Synthesis | Chloro-4-methoxyphenol |

| Bromine | 2- or 3- | Williamson Ether Synthesis | Bromo-4-methoxyphenol |

The synthesis and evaluation of these halogenated and otherwise substituted analogs provide valuable insights into the structural requirements for the biological activity of this compound and can guide the design of new, more potent derivatives.

Stereochemical Investigations and Enantioselective Processes

Enantiomeric Recognition and Resolution Techniques

The separation of the racemic mixture of Methyl 2-(4-methoxyphenoxy)propanoate into its individual enantiomers is essential for evaluating their specific activities. Enantiomeric recognition is achieved by exploiting the differences in interaction between the enantiomers and a chiral environment, leading to the development of various resolution techniques.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used analytical and preparative technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The distinct diastereomeric complexes formed between each enantiomer and the CSP exhibit different stabilities, resulting in different retention times and enabling their separation.

Several types of CSPs have proven effective for the resolution of 2-aryloxypropanoic acids and their derivatives. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) derivatives coated on a silica (B1680970) gel support, are among the most popular choices due to their broad applicability. nih.gov For instance, columns like the Daicel Chiralpak AD can be used with a mobile phase consisting of hexane (B92381) and 2-propanol to resolve enantiomers of related compounds. beilstein-journals.org Another class of CSPs includes protein-based columns, such as the α1-acid glycoprotein (B1211001) (AGP) column (e.g., Enantiopac), which has been successfully used for the direct enantiomeric resolution of the structurally similar herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP). nih.gov

The selectivity and resolution in chiral HPLC are highly dependent on the choice of the CSP, the composition of the mobile phase (including solvents and additives), and the temperature. chromatographyonline.com The basis for many chiral separations is a phenomenon known as inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |

|---|---|---|---|

| 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) | α1-acid glycoprotein (Enantiopac) | Not specified | nih.gov |

| Methyl 2-(2-iodophenoxy)propanoate | Daicel Chiralpak AD | 7:3 hexane/2-propanol | beilstein-journals.org |

| General 2-Aryloxypropanoic Acids | Polysaccharide-based (e.g., Chiralpak) | Normal phase (e.g., hexane/alcohol) or Reversed-phase | nih.govchromatographyonline.com |

Kinetic resolution is a widely employed strategy for obtaining enantiomerically enriched compounds from a racemate. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer into a product, leaving the unreacted substrate enriched in the other enantiomer.

One effective approach is lipase-catalyzed hydrolysis. Lipases are enzymes that can exhibit high enantioselectivity. In the kinetic resolution of racemic aryloxy-propan-2-yl acetates, which are structurally similar to this compound, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have demonstrated exceptional performance. mdpi.com These enzymes selectively hydrolyze one enantiomer (typically the R-enantiomer) to the corresponding alcohol, leaving the other enantiomer (S-enantiomer) as the unreacted acetate (B1210297). This process can yield both the alcohol and the remaining ester with very high enantiomeric excess (ee > 99%) at around 50% conversion. mdpi.com

Another powerful strategy involves enantioselective esterification catalyzed by a chiral acyl-transfer catalyst. researchgate.net For the kinetic resolution of racemic 2-aryloxypropanoic acids, a combination of pivalic anhydride (B1165640) as an activating agent, an achiral alcohol like bis(α-naphthyl)methanol, and a chiral catalyst such as (+)-benzotetramisole ((+)-BTM) can be used. researchgate.netmdpi.com The catalyst facilitates the esterification of one enantiomer at a much faster rate than the other, allowing for the separation of the resulting chiral ester from the unreacted chiral carboxylic acid, both with high enantioselectivity. researchgate.netnih.gov

| Strategy | Chiral Agent/Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Lipase (B570770) (e.g., from P. fluorescens) | Racemic aryloxy-propan-2-yl acetates | Enantiomerically pure alcohol and remaining acetate (ee > 99%) | mdpi.com |

| Enantioselective Esterification | (+)-Benzotetramisole ((+)-BTM) | Racemic 2-aryloxypropanoic acids | Optically active carboxylic acids and corresponding esters | researchgate.netmdpi.com |

Stereochemical Influence on Molecular Interactions

The three-dimensional arrangement of atoms in an enantiomer dictates its interaction with other chiral molecules, most notably biological receptors. This stereochemical influence is the basis for the often-observed differences in pharmacological and physiological activity between enantiomers.

The interaction between a small molecule and a biological receptor is highly specific, often compared to a lock and key mechanism. The precise spatial orientation of functional groups is crucial for optimal binding. The sodium salt of the corresponding acid, sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP), also known as Lactisole, serves as a prominent example of stereoselective interaction with a taste receptor. nih.gov

Na-PMP is a well-known and selective inhibitor of sweet taste. nih.govnih.gov It functions by binding to the sweet taste receptor, which is a G-protein coupled receptor composed of a heterodimer of two proteins: T1R2 and T1R3. researchgate.net Specifically, Lactisole binds to a site within the transmembrane domain of the T1R3 subunit. researchgate.net This binding event stabilizes the receptor in an inactive conformation, preventing it from being activated by sweetener molecules. The result is a significant reduction or complete blockage of the sweet taste perception for a wide range of sweeteners, including sugars, artificial sweeteners, and sweet proteins. nih.gov The inhibitor is highly specific to the sweet taste modality and does not significantly affect bitter, sour, salty, or umami tastes at typical concentrations. nih.gov Although many studies have been conducted on the racemic mixture, the principle of stereospecificity is fundamental to such receptor-ligand interactions, suggesting that one enantiomer is likely responsible for the majority of the inhibitory activity.

Computational modeling has become an indispensable tool for understanding and predicting stereoselective interactions at the molecular level. Techniques such as molecular docking and quantum chemical calculations provide insights into the mechanisms of enantiomeric recognition that are often difficult to obtain through experimental methods alone.

In the context of kinetic resolution, molecular docking studies have been used to rationalize the enantiopreference of enzymes. For example, docking simulations of the (R)- and (S)-enantiomers of aryloxy-propan-2-yl acetates into the active site of a lipase can reveal the differences in binding energy and orientation. These models have corroborated experimental findings by showing a clear preference for the binding and subsequent hydrolysis of the (R)-enantiomers, consistent with observed results. mdpi.com

Furthermore, theoretical calculations can elucidate the mechanism of chiral catalysts. By calculating the transition state energies for the reaction of each enantiomer with a chiral acyl-transfer catalyst, researchers can explain the observed enantioselectivity. Such calculations have successfully proven the enantiomer recognition mechanism in the asymmetric esterification of 2-aryloxypropanoic acids, providing a molecular-level understanding of how the chiral catalyst differentiates between the two enantiomers. researchgate.netelsevierpure.com

Chemical Reactivity and Transformation Studies

Hydrolysis of Methyl 2-(4-methoxyphenoxy)propanoate to 2-(4-methoxyphenoxy)propanoic Acid (Lactisole)

The hydrolysis of the ester functional group in this compound is a fundamental transformation that yields its corresponding carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, a compound also known as Lactisole. semanticscholar.org This reaction is a critical step in both laboratory synthesis and industrial production, converting the methyl ester into the biologically active acid form. semanticscholar.orgontosight.ai The process involves the cleavage of the ester bond (C-O) between the carbonyl group and the methoxy (B1213986) group, with the addition of a water molecule. This conversion can be achieved under various conditions, typically catalyzed by an acid or a base.

The hydrolysis of this compound, like that of most esters, can proceed through several mechanisms depending on the reaction conditions (acidic or basic). The most common laboratory and industrial method is base-catalyzed hydrolysis, also known as saponification.

The generally accepted mechanism for this transformation involves a two-step nucleophilic acyl substitution:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the methoxide (B1231860) ion (CH₃O⁻) is expelled as the leaving group.

Proton Transfer: The expelled methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 2-(4-methoxyphenoxy)propanoate in the case of NaOH catalysis) and methanol (B129727). fda.gov An acidic workup step is then required to protonate the carboxylate anion and isolate the final 2-(4-methoxyphenoxy)propanoic acid product. chemicalbook.comchemspider.com

This mechanism is consistent with general studies on ester hydrolysis. researchgate.net

The selective hydrolysis of this compound can be performed using various catalytic systems and reaction conditions to optimize yield and purity.

Base-Catalyzed Hydrolysis (Saponification): This is the most frequently employed method. It typically involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), in a co-solvent like methanol to ensure miscibility. chemspider.com For instance, a common procedure involves dissolving the ester in methanol, adding an aqueous NaOH solution, and heating the mixture at reflux for several hours. semanticscholar.orgchemspider.com After the reaction, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to precipitate the 2-(4-methoxyphenoxy)propanoic acid. chemicalbook.comchemspider.com

Phase-Transfer Catalysis: An industrial method utilizes phase-transfer catalysis to improve reaction efficiency and yield. This process involves reacting p-methoxyphenol (p-hydroxyanisole) and 2-chloropropionic acid in a two-phase system (e.g., water and an organic solvent like diethyl ether) with sodium hydroxide. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide reactant across the phase boundary. google.com This method allows the product to be continuously extracted into the organic phase, driving the reaction forward and resulting in high yields (over 90%) at lower temperatures (40–60°C) and significantly shorter reaction times (0.5–1.5 hours). google.com

The table below summarizes various reported conditions for the synthesis and hydrolysis leading to 2-(4-methoxyphenoxy)propanoic acid.

| Catalyst/Reagents | Solvent System | Temperature | Time | Yield | Source |

| Sodium Hydroxide (NaOH) | Methanol / Water | Reflux | 2 hours | Not specified | semanticscholar.org |

| Sodium Hydroxide (NaOH) | Water | 60-90°C | 12 hours | Not specified | chemicalbook.com |

| NaOH, Phase-Transfer Catalyst | Water / Organic Solvent | 40-60°C | 0.5-1.5 hours | >90% | google.com |

| Sodium Hydroxide (NaOH) | Methanol / Water | Reflux | 4 hours | 95% | chemspider.com |

Derivatization Reactions for Functional Group Interconversion

This compound and its hydrolyzed product, Lactisole, serve as scaffolds for the synthesis of various derivatives through functional group interconversion. These reactions are crucial for creating new molecules with modified properties, often for research into structure-activity relationships.

Research into sweet taste receptors has prompted the synthesis of optically pure Lactisole derivatives containing photophores. semanticscholar.org These derivatives are designed for photoaffinity labeling studies to identify ligand-biomolecule interactions. Key derivatization reactions on the aromatic ring of the Lactisole skeleton include the introduction of:

Azide (B81097) groups: For example, Methyl (S)-2-(4-azidophenoxy)propanoate was synthesized and subsequently hydrolyzed to the corresponding acid. semanticscholar.org

Benzophenone groups

Trifluoromethyldiazirine groups

These modifications are typically achieved through multi-step synthetic sequences, often utilizing the Mitsunobu reaction to construct the core phenoxypropanoate skeleton in an asymmetric manner. semanticscholar.org

Furthermore, other functional group interconversions on related structures have been explored. For instance, the reduction of a nitro group on a similar ester skeleton to an aniline (B41778) derivative was successfully achieved via hydrogenation. This transformation is a key step that can be followed by further reactions, such as cyclization. semanticscholar.org

Reaction Mechanisms of Structural Rearrangements and Modifications

While this compound itself is not typically prone to major structural rearrangements under standard conditions, derivatives of its core structure can undergo significant modifications. One notable example is an intramolecular cyclization reaction.

In a synthetic route designed to produce an amino-substituted Lactisole derivative, a precursor ester containing a nitro group ortho to the phenoxy ether linkage was synthesized. semanticscholar.org The intended reaction was the reduction of the nitro group to an amine. However, the mechanism of the subsequent transformation revealed a structural rearrangement.

Nitro Group Reduction: The nitro group was first reduced to an amino group (-NH₂) via catalytic hydrogenation.

Intramolecular Cyclization: Following reduction, the newly formed amino group, being nucleophilic, immediately attacked the electrophilic carbonyl carbon of the adjacent methyl ester. This intramolecular nucleophilic acyl substitution resulted in the displacement of the methanol molecule.

Product Formation: The reaction yielded a cyclic amide, specifically 2-methyl-2H-benzo[b] ontosight.aithegoodscentscompany.comoxazin-3(4H)-one, instead of the desired amino-ester. semanticscholar.org

To prevent this spontaneous cyclization, the methyl ester functional group was first hydrolyzed to the carboxylic acid and then protected as a more sterically hindered tert-butyl ester before the nitro group reduction was carried out. semanticscholar.org This demonstrates how adjacent functional groups can influence reaction pathways, leading to unexpected structural modifications.

Advanced Analytical Techniques in Chemical Research of Methyl 2 4 Methoxyphenoxy Propanoate

Spectroscopic Characterization Methodologies in Research

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of Methyl 2-(4-methoxyphenoxy)propanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the phenoxy ring typically appear as a set of doublets in the range of δ 6.8-7.0 ppm. The methoxy (B1213986) group protons on the aromatic ring would present as a singlet around δ 3.7-3.8 ppm. The proton of the chiral center (CH) is expected to show a quartet at approximately δ 4.7 ppm, coupled to the adjacent methyl protons. The methyl protons of the propanoate moiety would appear as a doublet around δ 1.6 ppm. Finally, the methyl ester protons are anticipated to be observed as a singlet at approximately δ 3.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group is typically found in the downfield region, around δ 173 ppm. The carbon atoms of the aromatic ring would resonate in the range of δ 114-155 ppm. The carbon of the chiral center (CH) is expected at approximately δ 72 ppm. The methoxy carbon on the aromatic ring would appear around δ 55 ppm, while the methyl ester carbon would be observed near δ 52 ppm. The methyl carbon of the propanoate group is expected to have a chemical shift of around δ 18 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8-7.0 (m) | 114-122 |

| Aromatic C-O | - | 151-155 |

| Aromatic C-OCH₃ | - | 153-155 |

| Ar-OCH₃ | 3.7-3.8 (s) | 55-56 |

| O-CH-CH₃ | 4.7 (q) | 72-73 |

| O-CH-CH₃ | 1.6 (d) | 18-19 |

| C=O | - | 173-174 |

| O-CH₃ (ester) | 3.7 (s) | 52-53 |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula, C₁₁H₁₄O₄. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, thus offering a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Exact Mass | 210.0892 |

| Analysis Type | Electrospray Ionization (ESI) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching can be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be present in the 2850-2960 cm⁻¹ region. The presence of these characteristic absorption bands provides strong evidence for the successful synthesis of the target compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Ester) | 1735-1750 |

| C-O (Ester and Ether) | 1000-1300 |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, which is sufficiently volatile, GC-MS can be used to determine its purity and to identify any volatile impurities. The retention time in the gas chromatogram is a characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak serves as a molecular fingerprint for its identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, can be developed to separate the compound from starting materials, byproducts, and degradation products. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insight

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No studies detailing DFT calculations to determine the electronic structure, HOMO-LUMO energy gap, molecular electrostatic potential (MEP), or reactivity descriptors for Methyl 2-(4-methoxyphenoxy)propanoate were found.

Ab Initio Methods for Molecular Properties and Energetics

No research applying high-level Ab Initio methods to calculate the precise molecular properties and energetics of this compound could be identified.

Molecular Dynamics Simulations of Compound Interactions

There is no available literature on molecular dynamics simulations performed to study the interactions of this compound with other molecules, solvents, or biological targets.

Mechanistic Insights from Computational Transition State Analysis

No computational studies involving the analysis of transition states for reactions involving this compound were found in the search results.

Research Applications of Methyl 2 4 Methoxyphenoxy Propanoate and Its Derivatives in Chemical Science

Role as Synthetic Precursors in Agrochemical Research

The phenoxypropanoate scaffold, central to Methyl 2-(4-methoxyphenoxy)propanoate, is a cornerstone in the development of modern herbicides. The strategic modification of this core structure allows for the creation of potent and selective agrochemicals.

This compound's direct precursor, methyl 2-(4-hydroxyphenoxy)propanoate, serves as a critical intermediate in the synthesis of aryloxyphenoxypropionates (APPs). APPs are a major class of herbicides that function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, an enzyme vital for lipid synthesis.

The synthesis process typically involves the reaction of methyl 2-(4-hydroxyphenoxy)propanoate with various halogenated aromatic or heteroaromatic systems. For example, novel and potent herbicidal compounds have been synthesized by linking different pyrimidinyl moieties to the phenoxypropionate core via an oxygen bridge. acs.org In one specific synthesis, methyl 2-(4-hydroxyphenoxy)propanoate is reacted with 2-chloroquinoxaline (B48734) in the presence of a base like sodium hydride to produce Methyl 2-[4-(2-quinoxalinyloxy)phenoxy]propanoate, another compound with potential agrochemical applications. acs.org This versatility allows chemists to generate large libraries of related compounds for bioactivity screening.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the efficacy of herbicides derived from the phenoxypropanoate skeleton. These studies explore how changes in the chemical structure of a compound affect its biological activity. For APP herbicides, the primary target is the carboxyl transfer (CT) domain of the ACCase enzyme.

Research has shown that the herbicidal activity is highly dependent on the nature of the aryloxy group attached to the phenoxypropanoate core. acs.org The interaction between the herbicide and the enzyme's active site often involves π-π stacking between the aryloxyl group of the herbicide and the side chains of conserved amino acid residues like tyrosine and phenylalanine. acs.org By systematically altering the substituents on the attached aromatic ring, researchers can fine-tune the compound's binding affinity and, consequently, its herbicidal potency. For instance, the introduction of different functional groups on a pyrimidine (B1678525) ring attached to the phenoxypropanoate core led to a series of derivatives with varying levels of herbicidal activity against barnyard grass, with several compounds showing greater potency than the commercial herbicide cyhalofop. acs.org

| Structural Moiety | Modification | Impact on Herbicidal Activity | Mechanism of Interaction |

|---|---|---|---|

| Phenoxypropionate Core | Base scaffold for synthesis | Essential for ACCase inhibition | Positions the molecule in the enzyme active site |

| Aryloxyl Group (e.g., Pyrimidinyl) | Varying substituents (e.g., chloro, methyl) | Modulates potency and selectivity | Engages in π-π stacking with key amino acid residues (Tyr, Phe) |

| Oxygen Bridge | Links the core and aryloxyl group | Provides correct orientation for binding | Maintains the necessary conformational flexibility |

Chemical Probes and Tools for Molecular and Receptor-Level Investigations

Beyond agriculture, derivatives of this compound are valuable tools for basic scientific research, particularly in elucidating the complex mechanisms of biological receptors.

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within biological receptors. researchgate.netepa.gov This method involves a ligand that is chemically modified to include a photoreactive group, such as a diazirine or an azide (B81097). researchgate.netepa.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the receptor's binding pocket.

While there are no specific reports of this compound itself being used as a photoaffinity label, its structure is amenable to the necessary modifications. A synthetic strategy could involve:

Incorporation of a Photoreactive Group: A diazirine ring, for example, could be introduced onto the phenoxy ring of the molecule.

Addition of a Reporter Tag: An alkyne or azide handle can be added to another part of the molecule. This handle allows for the subsequent attachment of a reporter molecule (like a fluorescent dye or biotin) via "click chemistry," which facilitates the detection and isolation of the covalently labeled receptor protein. researchgate.net

Such a modified probe could be used to irreversibly label and subsequently identify its binding partners, providing invaluable insight into its mechanism of action at a molecular level.

A prominent derivative, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid (known as Lactisole or Na-PMP), is a well-characterized sweet taste inhibitor. patsnap.comnih.gov It serves as a crucial chemical tool for studying the human sweet taste receptor, which is a heterodimer of two proteins: T1R2 and T1R3. Research indicates that lactisole functions as a non-competitive inhibitor by binding to the transmembrane domain of the T1R3 subunit. patsnap.com

Analogs and studies using Na-PMP have been instrumental in mapping the function of the sweet taste receptor. Psychophysical studies in humans have shown that Na-PMP selectively inhibits the sweetness of a wide range of structurally diverse sweet compounds, including natural sugars, artificial sweeteners, and sweet proteins. patsnap.comresearchgate.net However, it is notably less effective against certain sweeteners like neohesperidin (B1678168) dihydrochalcone (B1670589) and thaumatin, suggesting multiple binding sites or activation mechanisms for different sweet molecules. patsnap.com Furthermore, research has demonstrated that the inhibitory activity resides in the (S)-enantiomer, which was originally isolated from coffee beans, while the (R)-enantiomer is inactive. numberanalytics.com This stereospecificity provides strong evidence of a highly specific binding interaction with the taste receptor.

| Sweetener Class | Example Sweeteners | Inhibition by Na-PMP |

|---|---|---|

| Sugars | Sucrose, Fructose, Glucose | Significant Inhibition |

| Dipeptide Derivatives | Aspartame, Alitame | Significant Inhibition |

| N-Sulfonylamides | Acesulfame-K, Sodium Saccharin | Significant Inhibition |

| Protein | Thaumatin | Little to No Inhibition |

| Dihydrochalcone | Neohesperidin dihydrochalcone | Little to No Inhibition |

Environmental Research Applications Related to Propanoate Derivatives

The widespread use of aryloxyphenoxypropionate (APP) herbicides necessitates research into their environmental fate and impact. Environmental studies focus on understanding the persistence, degradation pathways, and mobility of these compounds in soil and water systems. researchgate.net

The primary degradation pathway for APP herbicides in the environment is microbial catabolism. researchgate.net Soil microorganisms, such as bacteria from the Corynebacterium genus, have been identified that can efficiently degrade multiple APP herbicides. acs.org The initial and crucial step in this biodegradation process is the hydrolysis of the ester bond by microbial esterase enzymes, which converts the herbicide ester into its corresponding acid form (e.g., converting fenoxaprop-p-ethyl (B1329639) to fenoxaprop-p-acid). acs.orgwisconsin.gov

Further degradation can cleave the ether linkage, breaking the molecule down into smaller, less complex structures like 2-(4-hydroxyphenoxy)propanoic acid (HPPA) and other phenolic compounds. wisconsin.gov The rate and pathway of degradation are influenced by environmental factors such as soil type, pH, temperature, and microbial activity. researchgate.net Research in this area is critical for developing bioremediation strategies to clean up contaminated sites and for assessing the ecological risk posed by these agrochemicals to non-target organisms, particularly in aquatic ecosystems where they can be toxic. mdpi.com

Studies on Biodegradation Pathways of Related Compounds

This compound belongs to the aryloxyphenoxypropionate (AOPP) chemical class. While specific microbial degradation studies on this exact molecule are not extensively detailed in the available literature, significant research on structurally similar AOPP herbicides provides a well-understood model for its likely biodegradation pathway. The primary mechanism for the microbial breakdown of AOPP esters is through a series of enzymatic reactions, with hydrolysis being the critical initial step.

Microorganisms in soil and aquatic environments rapidly hydrolyze the ester bond of AOPP compounds. ias.ac.insdiarticle3.com This initial transformation converts the parent ester, such as this compound, into its corresponding carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, and methanol (B129727). This step is considered a detoxification process, as the resulting acid is often less herbicidally active or susceptible to further degradation. nih.govresearchgate.net For instance, the degradation of diclofop-methyl (B104173) in soil shows a rapid conversion to its acid form, diclofop, which becomes the major breakdown product within a day. ias.ac.in Similarly, fenoxaprop-p-ethyl is quickly metabolized to its active form, fenoxaprop-p (B40489) acid, in plants. researchgate.net

Following the initial hydrolysis, the degradation pathway proceeds with the cleavage of the ether linkage. This results in the formation of phenolic compounds. In the case of this compound, this would yield 4-methoxyphenol (B1676288). Studies on the herbicide diclofop-methyl have identified 4-(2,4-dichlorophenoxy)phenol (B1294805) as a key intermediate metabolite, confirming the cleavage of the ether bond. ias.ac.inresearchgate.netscite.ainih.gov These phenolic intermediates are then typically subjected to ring opening and further mineralization by soil microorganisms, ultimately leading to the production of carbon dioxide (CO₂). ias.ac.in

Various microbial species have been identified with the capability to degrade AOPP herbicides. Bacteria such as Sphingomonas paucimobilis and Chryseomonas luteola have been shown to utilize diclofop-methyl as a sole source of carbon and energy. nih.govnih.gov Fungal species, including Aspergillus niger and Fusarium sp., have also demonstrated the ability to degrade haloxyfop-R-methyl ester. ajol.infoiwemi.com

Table 1: Summary of Biodegradation Pathways for Related Aryloxyphenoxypropionate (AOPP) Herbicides

| Compound | Primary Biodegradation Step | Key Metabolites | Reference Organisms | Citations |

|---|---|---|---|---|

| Diclofop-methyl | Ester Hydrolysis | Diclofop (acid), 4-(2,4-dichlorophenoxy)phenol, 2,4-Dichlorophenol | Sphingomonas paucimobilis, Chryseomonas luteola | ias.ac.innih.govnih.gov |

| Fenoxaprop-p-ethyl | Ester Hydrolysis | Fenoxaprop acid, 6-chloro-2,3-dihydrobenzoxazol-2-one | Soil microorganisms | researchgate.netepa.gov |

| Haloxyfop-p-methyl | Ester Hydrolysis | Haloxyfop acid | Aspergillus niger, Fusarium sp., Micrococcus sp. | ajol.inforesearchgate.net |

Investigations into Environmental Fate Mechanisms (e.g., hydrolysis, photolysis)

The environmental persistence and transformation of this compound are governed by key abiotic processes, primarily hydrolysis and photolysis. These mechanisms determine the compound's stability and degradation pathway in soil and aquatic systems.

Hydrolysis

The most significant abiotic degradation process for AOPP esters in aqueous environments is the chemical hydrolysis of the ester bond. epa.gov This reaction is highly dependent on the pH of the surrounding medium. Studies on the related compound fenoxaprop-ethyl (B166152) demonstrate that it is relatively stable in neutral and acidic conditions (pH 5-7). epa.gov However, the rate of hydrolysis increases dramatically under alkaline (basic) conditions. oup.com At a pH of 9, the half-life of fenoxaprop-ethyl was found to be as short as 1.75-8.3 hours, whereas in acidic solution (pH 5) at 50°C, 94% of the compound remained after 5 days. epa.govoup.com This base-catalyzed hydrolysis cleaves the methyl ester group, yielding the corresponding carboxylate anion (2-(4-methoxyphenoxy)propanoate) and methanol. epa.govepa.gov In acidic conditions, cleavage of the ether linkage can also occur, although it is a slower process compared to ester hydrolysis under basic conditions. acs.orgglobethesis.com

Photolysis

Photolysis, or degradation by sunlight, is another crucial pathway for the transformation of AOPP compounds in the environment, particularly in surface waters. Research has shown that compounds like fenoxaprop-ethyl and haloxyfop-methyl (B155383) are unstable when exposed to solar radiation in aqueous solutions. oup.comscirp.org The photolytic half-life of fenoxaprop-ethyl in sterile, distilled water was 269 hours, but in natural field water, the half-life decreased to just 29 hours, indicating that a combination of photochemical and microbial processes accelerates degradation. oup.com

The photodegradation of AOPPs can lead to a variety of products. The pathways are often complex and can include:

De-esterification: Cleavage of the ester bond to form the corresponding carboxylic acid. globethesis.com

Ether Bond Cleavage: Breaking of the ether linkage to form phenolic and other aromatic compounds. oup.comacs.orgglobethesis.com

Rearrangement and other transformations: For more complex AOPPs, processes like dechlorination and rearrangement can occur. globethesis.com

For example, the main photoproducts of fenoxaprop-ethyl include its corresponding acid, 6-chlorobenzoxazolinone, and ethyl 2-(4-hydroxyphenoxy)propanoate. oup.com Similarly, the photodegradation of haloxyfop-methyl rapidly produces haloxyfop-R (the acid form), pyridinol, and phenol (B47542). scirp.org The rate of photolysis can be influenced by substances in the water, such as dissolved organic matter, which can either sensitize or inhibit the reaction. scirp.org

Table 2: Summary of Environmental Fate Mechanisms for Related AOPP Compounds

| Compound | Mechanism | Key Findings | Resulting Products | Citations |

|---|---|---|---|---|

| Fenoxaprop-ethyl | Hydrolysis | Rapid degradation under alkaline (pH 9) conditions (t½ = 1.75-8.3 h); stable in acidic/neutral conditions. | Fenoxaprop acid, 6-chloro-2,3-dihydrobenzoxazol-2-one, Ethyl 2-(4-hydroxyphenoxy)propanoate | epa.govoup.comacs.org |

| Fenoxaprop-ethyl | Photolysis | Half-life of 29 h in field water. Degradation accelerated by microbial action. | Fenoxaprop acid, 6-chlorobenzoxazolinone, Ethyl 2-(4-hydroxyphenoxy)propanoate | oup.comglobethesis.com |

| Diclofop-methyl | Hydrolysis | Very rapid hydrolysis of the ester bond is the primary degradation step in soil (t½ ≈ 8 days for parent compound). | Diclofop (acid) | ias.ac.in |

| Haloxyfop-methyl | Photolysis | Highly unstable in sunlight. Half-life in natural waters ranges from 9.18 to 47.47 minutes. | Haloxyfop-R (acid), Pyridinol, Phenol | scirp.org |

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-methoxyphenoxy)propanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-methoxyphenol with methyl 2-bromopropanoate in the presence of a base (e.g., potassium carbonate) under reflux in acetone or ethanol . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to acetone.

- Temperature control : Reflux at 60–80°C balances yield and side-product formation.

- Stoichiometry : A 1.2:1 molar ratio of 4-methoxyphenol to methyl 2-bromopropanoate minimizes unreacted starting material.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : H and C NMR confirm ester linkage and aromatic substitution patterns (e.g., δ 3.7 ppm for methoxy groups, δ 4.2 ppm for methyl ester) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 225.1126 for CHO) .

- HPLC-PDA : Quantifies purity and detects impurities (e.g., residual 4-methoxyphenol) using a C18 column and acetonitrile/water gradient .

- X-ray crystallography : Resolves stereochemistry in derivatives like sodium salts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Q. What are the degradation pathways of this compound under physiological conditions?

- Hydrolysis : Ester cleavage in aqueous buffers (pH 7.4, 37°C) yields 2-(4-methoxyphenoxy)propanoic acid, with a half-life of ~24 hours .

- Photodegradation : UV exposure (254 nm) generates 4-methoxyphenol and methyl acrylate via radical intermediates .

- Microbial metabolism : Soil bacteria (e.g., Pseudomonas) degrade the compound into non-toxic metabolites within 14 days .

Q. How do substituent modifications impact the physicochemical properties of this compound?

- Electron-donating groups (e.g., -OCH at para position): Increase solubility in polar solvents but reduce thermal stability (TGA decomposition at 180°C vs. 210°C for unsubstituted analogs) .

- Halogenation (e.g., -Cl or -F at ortho position): Enhances lipophilicity (logP increases by 0.5–1.0 units) and cytotoxicity (IC < 50 µM in HeLa cells) .

- Amino derivatives : Improve bioavailability but require stabilization against oxidation (e.g., N-acetylation) .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound synthesis?

- UPLC-QTOF/MS : Differentiates isomers (e.g., ortho vs. para substitution) via exact mass and fragmentation patterns .

- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) for stereochemical purity assessment .

- Ion-pair chromatography : Detects anionic degradation products (e.g., propanoic acid) with tetrabutylammonium phosphate as the mobile-phase additive .

Q. How is the environmental toxicity of this compound assessed for regulatory compliance?

- Ecotoxicity testing :

- Daphnia magna acute toxicity (48h EC > 100 mg/L) .

- Aliivibrio fischeri bioluminescence inhibition (30min IC ~50 mg/L) .

- Genotoxicity : Ames test (TA98 and TA100 strains) confirms no mutagenicity up to 1 mg/plate .

- Bioaccumulation : Low BCF (bioaccumulation factor < 100) in fish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.